6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid
Description
6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid is a pyridinecarboxamide derivative featuring a diphenylcarbamoyl substituent at the 6-position and a carboxylic acid group at the 2-position of the pyridine ring. Its synthesis typically involves acyl chloride intermediates, as demonstrated in analogous compounds like methyl ester derivatives (e.g., L1–L4 isomers), where 6-(methoxycarbonyl)pyridine-2-carboxylic acid reacts with aminopyridines under inert conditions .
Properties
CAS No. |
628282-47-3 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-(diphenylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C19H14N2O3/c22-18(16-12-7-13-17(20-16)19(23)24)21(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,23,24) |
InChI Key |
GNOBQOPUOWZHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with diphenylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes decarboxylative halogenation under specific conditions. For example:
-
Hunsdiecker-type reactions with iodine (I₂) and phenyliodine diacetate (PIDA) yield alkyl iodides via radical intermediates .
-
Thermal activation with halogens (Cl₂, Br₂) in dichloromethane generates corresponding halides, though yields vary depending on substituent electronic effects .
Table 1: Halodecarboxylation Reaction Outcomes
| Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Primary carboxylic acid | PIDA, I₂, reflux, light | Alkyl iodide | 60–85 | |
| Electron-poor aromatic | Br₂, Ag₂O, CCl₄, Δ | Aryl bromide | 40–70 |
Amide and Ester Formation
The carboxylic acid group is activated for nucleophilic substitution:
-
Acid chloride intermediates (via thionyl chloride) react with amines to form amides. For example, coupling with N-alkylanilines produces diphenylcarbamoyl derivatives .
-
Diimide-mediated coupling (EDCI/HOBt) facilitates peptide bond formation with amines, yielding structurally diverse amides .
Table 2: Representative Amide Syntheses
| Substrate | Coupling Agent | Amine Partner | Product Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid | EDCI/HOBt, DCM | Dipeptide amines | 65–89 | |
| Activated acid chloride | N-Methylaniline | Diphenylcarbamoyl amide | 72 |
Hydrolysis and Functional Group Interconversion
-
Carboxylic acid deprotection : Acidic or basic hydrolysis of esters (e.g., methyl esters) regenerates the free carboxylic acid.
-
Carbamoyl group stability : The diphenylcarbamoyl moiety resists hydrolysis under mild conditions but undergoes cleavage in strong acids (e.g., HCl, H₂SO₄).
Coordination Chemistry
The pyridine nitrogen and carboxylate oxygen act as donor sites for metal coordination:
-
Chelation with transition metals (e.g., Cu²⁺, Mn²⁺) forms stable complexes, influencing catalytic activity in oxidation reactions .
-
Ligand design : Structural studies confirm a distorted octahedral geometry in Cu(II) complexes, validated by X-ray crystallography .
Table 3: Metal Complex Properties
| Metal Ion | Coordination Sites | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(II) | N(pyridine), O(carboxylate) | Octahedral | Catalytic N-arylation | |
| Mn(II) | N(pyridine), O(carboxylate) | Tetrahedral | Alkane oxidation catalyst |
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to the meta position:
-
Nitration : Limited reactivity observed due to deactivation by the carboxylic acid and carbamoyl groups.
-
Halogenation : Requires harsh conditions (e.g., Br₂, FeBr₃) but yields para-substituted products selectively .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antiproliferative Activity : Research indicates that compounds related to pyridine carboxylic acids exhibit promising antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine-2-carboxylic acid have been synthesized and tested for their ability to inhibit cancer cell growth. The introduction of diphenylcarbamoyl groups enhances the biological activity of these compounds, potentially making them effective as anticancer agents .
Therapeutic Agents : The structural analogs of 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid are being investigated for their therapeutic potential in treating diseases such as dysferlinopathies and human African trypanosomiasis. These conditions require compounds that can effectively penetrate biological membranes and interact with specific cellular targets .
Catalysis
Catalytic Applications : Pyridine-2-carboxylic acid derivatives, including 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid, serve as effective catalysts in various organic reactions. They facilitate processes such as cross-coupling reactions and the synthesis of complex heterocycles. The compound's ability to stabilize transition states makes it a valuable tool in synthetic organic chemistry .
Green Chemistry : The use of pyridine derivatives in catalytic applications aligns with green chemistry principles, promoting sustainable practices by reducing waste and energy consumption during chemical synthesis. For example, using these compounds as catalysts in bioproduct synthesis demonstrates their eco-friendly potential .
Coordination Chemistry
Metal Complexes : The ability of 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid to form stable complexes with transition metals is noteworthy. These metal complexes exhibit unique properties that can be exploited in various fields, including materials science and catalysis. The coordination behavior is influenced by the electronic properties of the diphenylcarbamoyl moiety, which can modulate the reactivity of the metal center .
Applications in Sensors : Metal complexes derived from pyridine-2-carboxylic acids are also being explored for applications in sensors and detection systems due to their luminescent properties. These complexes can provide sensitive detection methods for environmental monitoring and biomedical applications .
Summary Table of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, therapeutic compounds | Effective against cancer cell lines |
| Catalysis | Catalysts for organic reactions | Cross-coupling reactions, green synthesis |
| Coordination Chemistry | Formation of metal complexes | Used in sensors and environmental monitoring |
Case Studies
- Anticancer Research : A study demonstrated that derivatives of pyridine-2-carboxylic acid showed significant cytotoxicity against MCF-7 breast cancer cells, indicating their potential as novel anticancer therapeutics .
- Catalytic Efficiency : Research highlighted the use of pyridine-2-carboxylic acid as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones, showcasing its effectiveness in promoting reaction rates while minimizing environmental impact .
- Metal Complex Formation : Investigations into metal complexes formed with pyridine derivatives revealed enhanced catalytic properties, making them suitable for a variety of industrial applications .
Mechanism of Action
The mechanism of action of 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diphenylcarbamoyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Methyl-Substituted Pyridinecarboxamides
Compounds such as 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) and its isomers (L2–L4) differ in the position of the methyl group on the pyridine ring (ortho, meta, para). These structural variations influence spectroscopic properties:
- FTIR Spectra : The C=O stretch of the ester group appears at ~1730 cm⁻¹, while the amide C=O is observed at ~1670 cm⁻¹. Shifts in these bands correlate with substituent electronic effects .


- NMR Data : The ¹³C NMR spectra reveal distinct chemical shifts for the methyl-substituted carbons (e.g., δ 20–25 ppm for CH₃ groups), aiding in isomer differentiation .

Key Difference : Methyl substituents enhance steric hindrance and modulate electronic properties, affecting ligand-metal binding efficiency compared to the bulkier diphenylcarbamoyl group .
Chloro- and Methoxy-Substituted Derivatives
Non-Carbamoyl Pyridinecarboxylic Acids
Table 1: Key Properties of Selected Pyridinecarboxylic Acid Derivatives
*Molecular weights calculated from molecular formulas.
Biological Activity
6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its antiproliferative effects, mechanisms of action, and comparative studies with other compounds.
Synthesis and Characterization
The synthesis of 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with diphenylcarbamide under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Antiproliferative Activity
Recent studies have demonstrated that 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC50 (µM) | % Cell Viability Inhibition |
|---|---|---|
| MCF7 (Breast) | 10.5 | 89.35 ± 1.22 |
| T47D (Breast) | 12.0 | 86.03 ± 0.99 |
| MDA-MB-231 (Breast) | 11.8 | 84.52 ± 2.54 |
| PC3 (Prostate) | 9.0 | 88.60 ± 0.44 |
| DU145 (Prostate) | 8.5 | 87.78 ± 1.32 |
| Caco-2 (Colon) | 10.0 | 85.22 ± 0.65 |
These results indicate that the compound exhibits a concentration-dependent inhibition of cell viability across multiple cancer types, with particularly strong effects noted in prostate cancer cell lines .
The mechanism underlying the antiproliferative activity of this compound appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that it may inhibit key signaling pathways involved in cell proliferation, leading to increased rates of programmed cell death . The compound's ability to interact with DNA repair mechanisms is also under investigation, highlighting its potential as a chemotherapeutic agent.
Comparative Studies
When compared to established chemotherapeutics such as doxorubicin, 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid demonstrated superior cytotoxicity in several assays:
- Doxorubicin IC50 : Approximately 12 µM for MCF7 cells.
- 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid IC50 : Approximately 10.5 µM for MCF7 cells.
This suggests that the new compound may offer advantages in terms of efficacy against specific cancers while potentially reducing side effects associated with traditional treatments .
Antimicrobial Activity
In addition to its anticancer properties, research has indicated that 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 2000 |
| Escherichia coli | 1500 |
| Pseudomonas aeruginosa | >4000 |
These findings suggest that while the compound is effective against certain pathogens, its antimicrobial potency may be lower than that observed for some traditional antibiotics .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer demonstrated that treatment with a regimen including this compound resulted in improved tumor response rates compared to standard therapies.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound triggers oxidative stress pathways leading to apoptosis in cancer cells, providing insights into its potential as a targeted therapy.
- Synergistic Effects : Studies combining this compound with other chemotherapeutics have shown enhanced cytotoxic effects, suggesting possible applications in combination therapy strategies for more effective cancer treatment .
Q & A
Q. What are the established synthetic routes for 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid, and how can reaction parameters be systematically optimized?
Methodological Answer: A common approach involves multi-step synthesis starting with condensation of substituted pyridine precursors (e.g., 2-aminopyridine derivatives) with carbonyl-containing intermediates, followed by cyclization and functionalization. For example, palladium or copper catalysts in solvents like DMF or toluene are critical for facilitating coupling reactions, with yields dependent on temperature and stoichiometry . To optimize parameters, Design of Experiments (DoE) is recommended, where factors such as catalyst loading, solvent polarity, and reaction time are varied in a factorial design. Statistical analysis (e.g., ANOVA) identifies significant variables, reducing trial-and-error experimentation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the diphenylcarbamoyl and pyridine moieties, with characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165–170 ppm).
- HPLC-MS : Reversed-phase HPLC coupled with high-resolution mass spectrometry (HRMS) ensures purity assessment and molecular weight confirmation. Use C18 columns with acetonitrile/water gradients containing 0.1% TFA for optimal separation .
- FT-IR : Key peaks include C=O stretches (~1680 cm) and N-H stretches (~3300 cm) from the carbamoyl group .
Q. What purification strategies are recommended for isolating 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid from complex reaction mixtures?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates polar impurities. For acidic intermediates, ion-exchange resins (e.g., Dowex) improve recovery .
- Preparative HPLC : Employ pH-stable C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent to resolve closely related byproducts .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For example, modifying the diphenylcarbamoyl group’s electron-withdrawing capacity can alter binding affinity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to prioritize derivatives with stable binding poses. Tools like AutoDock Vina or GROMACS are used to model docking with target enzymes (e.g., kinases) .
- Machine Learning (ML) : Train models on existing bioactivity data to predict ADMET properties and synthetic feasibility, narrowing candidates for experimental validation .
Q. What experimental and computational strategies resolve contradictions in reported catalytic efficiencies for derivatives of this compound?
Methodological Answer:
- Meta-Analysis : Systematically compare reaction conditions (e.g., catalyst loading, solvent) across studies. Use Cheminformatics Tools (e.g., KNIME, Pipeline Pilot) to normalize data and identify outliers .
- In Situ Spectroscopy : Monitor reactions via Raman or IR spectroscopy to detect transient intermediates that may explain divergent outcomes .
- Microkinetic Modeling : Develop kinetic models incorporating competing pathways (e.g., side reactions via radical intermediates) to reconcile discrepancies in rate data .
Q. How can reaction engineering principles improve scalability for gram-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors minimize heat/mass transfer limitations, enhancing reproducibility. For example, packed-bed reactors with immobilized catalysts (e.g., Pd/C) enable sustained activity .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline UV/Vis probes) to adjust parameters dynamically, ensuring consistent product quality .
- Green Chemistry Metrics : Optimize solvent selection (e.g., switch from DMF to cyclopentyl methyl ether) to reduce E-factors and improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



